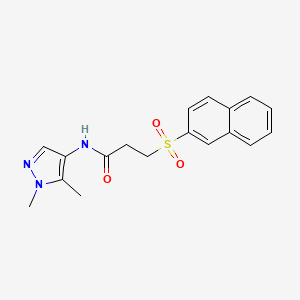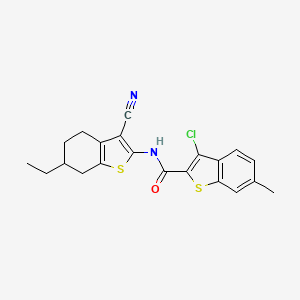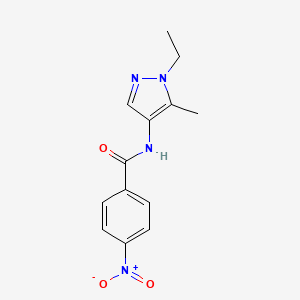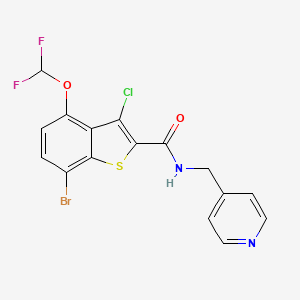
N-(1,5-dimethyl-1H-pyrazol-4-yl)-3-(naphthalen-2-ylsulfonyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE is a synthetic organic compound that features a pyrazole ring substituted with dimethyl groups and a naphthylsulfonyl group attached to a propanamide backbone. Compounds with such structures are often investigated for their potential biological activities and applications in various fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole ring: Starting from appropriate diketones or hydrazines.
Introduction of dimethyl groups: Through alkylation reactions.
Attachment of the naphthylsulfonyl group: Via sulfonylation reactions.
Formation of the propanamide backbone: Through amidation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole ring or the naphthyl group.
Reduction: Reduction reactions could target the sulfonyl group or the amide bond.
Substitution: Various substitution reactions could occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Substitution reagents: Including halogens or nucleophiles under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used, but could include oxidized or reduced derivatives, as well as substituted analogs of the original compound.
Applications De Recherche Scientifique
N~1~-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE may have applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation as a potential therapeutic agent for various diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it could involve:
Molecular targets: Such as enzymes, receptors, or nucleic acids.
Pathways involved: Could include inhibition of specific enzymes, modulation of receptor activity, or interaction with DNA/RNA.
Comparaison Avec Des Composés Similaires
Similar Compounds
N~1~-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-3-(2-NAPHTHYLSULFONYL)BUTANAMIDE: Similar structure with a butanamide backbone.
N~1~-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-3-(2-NAPHTHYLSULFONYL)ETHANAMIDE: Similar structure with an ethanamide backbone.
Propriétés
Formule moléculaire |
C18H19N3O3S |
|---|---|
Poids moléculaire |
357.4 g/mol |
Nom IUPAC |
N-(1,5-dimethylpyrazol-4-yl)-3-naphthalen-2-ylsulfonylpropanamide |
InChI |
InChI=1S/C18H19N3O3S/c1-13-17(12-19-21(13)2)20-18(22)9-10-25(23,24)16-8-7-14-5-3-4-6-15(14)11-16/h3-8,11-12H,9-10H2,1-2H3,(H,20,22) |
Clé InChI |
RNQFGOMHYBYIQY-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=NN1C)NC(=O)CCS(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[(2,4-Difluorophenoxy)acetyl]amino}-4-ethyl-5-methylthiophene-3-carboxamide](/img/structure/B10948584.png)

![4-{[(5-bromothiophen-2-yl)sulfonyl]amino}-N-(1,5-dimethyl-1H-pyrazol-4-yl)-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B10948595.png)
![N-(3-bromophenyl)-1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10948596.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B10948605.png)

![1-methyl-N-propyl-4-({(Z)-[4-(trifluoromethyl)phenyl]methylidene}amino)-1H-pyrazole-5-carboxamide](/img/structure/B10948615.png)
![4-(1-benzyl-1H-pyrazol-4-yl)-5-[(3-methyl-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B10948622.png)
![ethyl 2-(1,5-dimethyl-1H-pyrazol-3-yl)-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B10948636.png)
![7-({[4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]carbonyl}amino)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10948643.png)
![3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(5-methylpyridin-2-yl)benzamide](/img/structure/B10948658.png)

![N-[2-(difluoromethoxy)-4-fluorophenyl]-3-nitro-1H-pyrazole-5-carboxamide](/img/structure/B10948666.png)
![(5Z)-3-butyl-5-[(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-2-thioxoimidazolidin-4-one](/img/structure/B10948671.png)
